(5-Methylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-(4-thiophen-3-ylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10-8-13(15-18-10)14(17)16-5-2-11(3-6-16)12-4-7-19-9-12/h4,7-9,11H,2-3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYGNCQYWORYKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoxazole and thiophene intermediates, followed by their coupling with a piperidine derivative. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Methylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
(5-Methylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can serve as a probe or ligand in biochemical assays.
Medicine: It has potential therapeutic applications due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Methylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Isoxazole/Thiophene Motifs
- Compound 7a: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone Key Differences: Replaces the 5-methylisoxazole with a 5-amino-3-hydroxypyrazole group and introduces a cyanothiophene ring. Synthesis involves malononitrile and sulfur, suggesting distinct reactivity profiles .
- Compound 7b: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone Key Differences: Incorporates an ethyl carboxylate ester on the thiophene ring instead of a simple thiophen-3-yl group. Impact: The ester group increases molecular weight and may alter metabolic stability. The presence of multiple amino groups could enhance interactions with polar biological targets .
Piperidine/Piperazine-Based Analogues
- Compound w3: (4-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone Key Differences: Replaces the piperidine with a 4-methylpiperazine and introduces a triazole-pyrimidine pharmacophore. Impact: The piperazine moiety improves water solubility, while the chloro and triazole groups enhance electrophilic character, likely influencing kinase inhibition profiles. Synthesis employs isopropyl alcohol and HCl/dioxane, indicating divergent stability requirements .
- HR294460: (5-(4-Ethoxyphenyl)-1H-pyrazol-3-yl)(piperidin-1-yl)methanone Key Differences: Substitutes the thiophen-3-yl group with a 4-ethoxyphenyl-pyrazole system. This compound’s CAS (1093657-24-9) suggests commercial availability for preclinical testing .
Table 1: Comparative Properties of Selected Analogues
Research Findings and Implications
- Pharmacological Potential: Piperidine-containing compounds (e.g., target and HR294460) may favor CNS penetration, while piperazine derivatives (e.g., w3) are more suited for peripheral targets due to increased hydrophilicity .
- Synthetic Challenges : The target compound’s synthesis likely requires precise control of coupling reactions to avoid side products, whereas 7a/7b rely on Gewald-like thiophene formation .
Biological Activity
The compound (5-Methylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Isoxazole Ring: Contributes to its aromatic properties.
- Piperidine Moiety: Implicated in various pharmacological activities.
- Thiophene Group: Enhances the compound's interaction with biological targets.
Molecular Formula: C16H16N4O3S
Molecular Weight: 344.39 g/mol
Synthesis
The synthesis typically involves multi-step organic reactions:
- Formation of the Isoxazole Ring: Achieved through a 1,3-dipolar cycloaddition reaction.
- Introduction of the Piperidine and Thiophene Moieties: Accomplished via coupling reactions such as Suzuki or Stille coupling.
Antidepressant Effects
Compounds similar to this compound have shown potential antidepressant activity. Studies indicate that isoxazole and piperidine derivatives can interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, leading to mood enhancement.
Anticancer Properties
Research has indicated that compounds with similar structures can inhibit cancer cell growth. For instance, derivatives of piperidine have demonstrated significant activity against various cancer cell lines by inhibiting Na+/K(+)-ATPase and Ras oncogene activity, which are crucial for tumor growth and proliferation .
Enzyme Inhibition
The compound may exhibit enzyme inhibition properties, particularly against acetylcholinesterase (AChE) and urease. In vitro studies have shown that related compounds possess strong inhibitory effects on these enzymes, which are vital for treating conditions like Alzheimer's disease and certain infections .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may bind to active sites of enzymes, altering their function.
- Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing signaling pathways.
- DNA Intercalation: Potential intercalation into DNA could affect gene expression.
Study on Antidepressant Activity
A study investigating the antidepressant effects of isoxazole derivatives found that these compounds significantly increased serotonin levels in animal models. The results suggested a potential pathway for developing new antidepressants based on this structure.
Anticancer Activity Assessment
In vitro assays revealed that a series of piperidine derivatives exhibited potent cytotoxic effects against glioma cell lines. The study highlighted the importance of structural modifications in enhancing biological activity against cancer .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-Methylisoxazole | Methyl group on isoxazole | Antimicrobial |
| 4-(Thiophen-2-yl)piperidine | Thiophene attached to piperidine | Antidepressant |
| 3-(2-Chlorophenyl)pyrazole | Chlorophenyl group with pyrazole | Anti-inflammatory |
The unique combination of an isoxazole ring with chlorinated aromatic and thiophene functionalities in this compound may lead to distinct biological activities not observed in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
